Dansylsarcosine piperidinium salt
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Overview
Description
Dansylsarcosine piperidinium salt is a chemical compound with the empirical formula C15H18N2O4S · C5H11N and a molecular weight of 407.53 . It is commonly used in biochemical research, particularly in the study of NMDA receptors due to its proficiency in fluorescence detection of glutamate or glycine binding sites.
Mechanism of Action
Target of Action
Dansylsarcosine piperidinium salt is primarily used to study the binding of drugs to human serum proteins . The compound’s primary targets are these proteins, which play a crucial role in the distribution and elimination of many drugs in the body .
Mode of Action
The compound interacts with its targets through hydrogen bonding interactions and van der Waals forces . This interaction results in the drug being bound to the protein in its bound form .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets. By binding to human serum proteins, the compound can potentially alter the pharmacokinetics of other drugs, influencing their distribution and elimination in the body .
Biochemical Analysis
Biochemical Properties
Dansylsarcosine Piperidinium Salt is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a fluorescence ligand in studies involving human serum albumin (HSA), where it binds to Sudlow’s site II (domain III) in HSA . This interaction is believed to be due to hydrogen bonding and van der Waals forces .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. For example, when bound to Sudlow’s site II in HSA, it exhibits a 400-fold higher emission intensity in the bound state relative to the free state . This suggests that this compound may exert its effects at the molecular level through such binding interactions.
Preparation Methods
The synthesis of Dansylsarcosine piperidinium salt involves the reaction of dansyl chloride with sarcosine in the presence of a base, followed by the addition of piperidine . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Dansylsarcosine piperidinium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various alkylated derivatives .
Scientific Research Applications
Dansylsarcosine piperidinium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dansylsarcosine piperidinium salt is unique due to its specific fluorescence properties and its ability to bind to NMDA receptor sites. Similar compounds include:
Dansyl chloride: Used as a reagent for the derivatization of amines and amino acids.
Sarcosine: A natural amino acid derivative involved in various metabolic pathways.
Piperidine: A six-membered heterocyclic compound used in the synthesis of various pharmaceuticals.
Compared to these compounds, this compound offers a unique combination of fluorescence detection and receptor binding capabilities, making it particularly valuable in neurochemical research .
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetate;piperidin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S.C5H11N/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19;1-2-4-6-5-3-1/h4-9H,10H2,1-3H3,(H,18,19);6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRAMQUXGLEISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)[O-].C1CC[NH2+]CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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